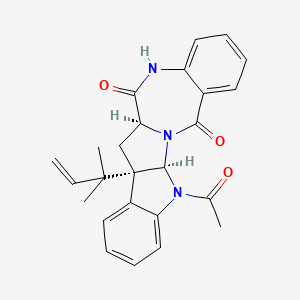

![molecular formula C37H21Cl2N3O8 B3026287 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)

3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide

Descripción general

Descripción

El diacetato de Fen Green SK es un indicador de iones metálicos pesados de fluorescencia verde. Se utiliza ampliamente en la investigación científica para detectar e imagenar varios iones metálicos dentro de las células. El compuesto es particularmente eficaz en la detección de iones como cobre (Cu²⁺, Cu⁺), hierro (Fe²⁺), mercurio (Hg²⁺), plomo (Pb²⁺), cadmio (Cd²⁺), zinc (Zn²⁺) y níquel (Ni²⁺) .

Aplicaciones Científicas De Investigación

El diacetato de Fen Green SK tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El diacetato de Fen Green SK funciona formando complejos con iones metálicos, lo que lleva a la extinción de su fluorescencia. La fluorescencia del compuesto se apaga al unirse a iones metálicos, lo que permite la detección y cuantificación de estos iones en varias muestras. Los objetivos moleculares son los propios iones metálicos, y las vías involucradas incluyen la formación de complejos estables metal-tinte .

Compuestos Similares:

Diacetato de Fen Green FL: Otro tinte fluorescente utilizado para la detección de iones metálicos pero con diferentes propiedades de excitación y emisión.

Éster de acetoxi-metil de calceína: Una sonda fluorescente utilizada para la detección de hierro intracelular.

FluoZin-3, AM: Un indicador fluorescente específico de zinc.

Unicidad: El diacetato de Fen Green SK es único debido a su amplio rango de iones metálicos detectables y su alta sensibilidad. Su capacidad para detectar múltiples iones metálicos lo convierte en una herramienta versátil en varios campos de investigación .

Análisis Bioquímico

Biochemical Properties

Phen Green SK diacetate interacts with a variety of metal ions, including Fe2+, Cd2+, Co2+, Ni2+, and Zn2+ . The interaction between Phen Green SK diacetate and these ions results in a quenching of the compound’s fluorescence . This property makes it a valuable tool for detecting and measuring the presence of these ions in biochemical reactions.

Cellular Effects

Phen Green SK diacetate has been used in various studies to measure the levels of metal ions in cells . For example, it has been used to detect iron accumulation in macrophages . The presence of these ions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Phen Green SK diacetate involves its interaction with metal ions. When Phen Green SK diacetate comes into contact with these ions, its fluorescence is quenched . This change in fluorescence can be measured, allowing for the detection and quantification of these ions .

Temporal Effects in Laboratory Settings

The effects of Phen Green SK diacetate can change over time in laboratory settings. For example, the fluorescence of Phen Green SK diacetate can be quenched upon interaction with metal ions . This property allows for the temporal measurement of these ions in in vitro or in vivo studies .

Metabolic Pathways

Phen Green SK diacetate is involved in the detection of metal ions, which play crucial roles in various metabolic pathways

Transport and Distribution

Phen Green SK diacetate can be distributed within cells and tissues where it interacts with metal ions

Subcellular Localization

Phen Green SK diacetate can be localized within cells where it interacts with metal ions

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del diacetato de Fen Green SK implica la reacción de Fen Green SK con anhídrido acético en presencia de una base. La reacción típicamente ocurre bajo condiciones suaves, con la temperatura mantenida a temperatura ambiente para evitar la descomposición del producto. La reacción es seguida por pasos de purificación como recristalización o cromatografía para obtener la forma diacetato pura .

Métodos de Producción Industrial: En entornos industriales, la producción de diacetato de Fen Green SK sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar la consistencia y el alto rendimiento. El compuesto se empaqueta y almacena en condiciones controladas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El diacetato de Fen Green SK principalmente experimenta reacciones de complejación con iones metálicos. Estas reacciones provocan la extinción de su fluorescencia, que se utiliza como indicador de la presencia de iones metálicos específicos .

Reactivos y Condiciones Comunes:

Reactivos: Sales metálicas como sulfato de cobre (CuSO₄), cloruro de hierro (FeCl₂) y acetato de zinc (Zn(OAc)₂).

Condiciones: Las reacciones se llevan a cabo típicamente en soluciones acuosas a pH neutro.

Productos Principales: Los productos principales de estas reacciones son los complejos de metal-Fen Green SK, que exhiben una fluorescencia reducida en comparación con el tinte libre .

Comparación Con Compuestos Similares

Phen Green FL diacetate: Another fluorescent dye used for metal ion detection but with different excitation and emission properties.

Calcein-acetoxymethyl ester: A fluorescent probe used for intracellular iron detection.

FluoZin-3, AM: A zinc-specific fluorescent indicator.

Uniqueness: Phen Green SK diacetate is unique due to its broad range of detectable metal ions and its high sensitivity. Its ability to detect multiple metal ions makes it a versatile tool in various fields of research .

Propiedades

IUPAC Name |

[6'-acetyloxy-2',7'-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H21Cl2N3O8/c1-17(43)47-31-15-29-24(13-26(31)38)37(25-14-27(39)32(48-18(2)44)16-30(25)49-29)23-8-7-20(11-22(23)36(46)50-37)35(45)42-28-12-19-5-3-9-40-33(19)34-21(28)6-4-10-41-34/h3-16H,1-2H3,(H,42,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOXUAMBIQQWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8)C(=O)O4)Cl)OC(=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H21Cl2N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

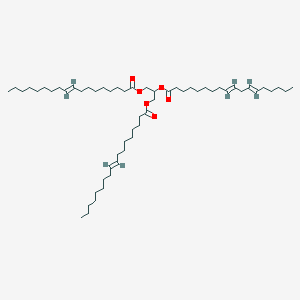

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

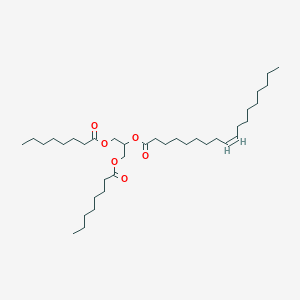

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)

![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)

![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate](/img/structure/B3026214.png)

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)